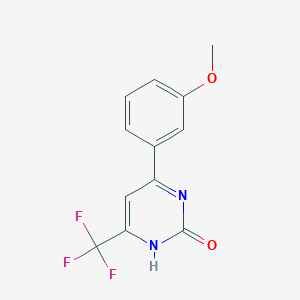

4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2(1h)-one

Description

Properties

IUPAC Name |

4-(3-methoxyphenyl)-6-(trifluoromethyl)-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c1-19-8-4-2-3-7(5-8)9-6-10(12(13,14)15)17-11(18)16-9/h2-6H,1H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZVWWSCAJVOEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC(=O)NC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Chemoselective O-Alkylation Method

This approach centers on the selective O-alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-one derivatives using halogenated methylpyrimidines as alkylating agents. The process involves the following key steps:

Preparation of Alkylating Agents:

Synthesis of 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidines (compounds 6c and 6d ) is achieved through reflux reactions involving halogenated compounds (e.g., halogenated enaminones) with thiourea derivatives, followed by halogen exchange with potassium iodide (KI). These intermediates are characterized by yields ranging from 62% to 65% (see,).Reaction Conditions:

The alkylation of the pyrimidin-2(1H)-one (1a ) with iodinated pyrimidine derivatives (6c ) is typically performed in acetonitrile (MeCN) with potassium carbonate (K₂CO₃) as a base. Refluxing conditions (~80°C) for approximately 1 hour are optimal, producing the desired O-alkylated product (4a ) with yields between 86% and 98% depending on the specific conditions and halogen leaving group (see,).Optimization and Yield Data:

Reactions conducted at reflux in MeCN yielded the highest efficiency, with yields reaching 90-98%. Shorter reaction times or lower temperatures resulted in decreased yields, emphasizing the importance of reflux conditions for optimal product formation.

Convergent Cyclocondensation Strategy

This alternative involves initial synthesis of a pyrimidine intermediate via cyclocondensation, followed by selective alkylation:

Synthesis of Pyrimidine Intermediates:

Starting with acylation of enol ethers using trifluoroacetic anhydride, followed by reaction with urea derivatives, yields 6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-ones (1a–m ). These steps are well-documented with yields typically around 38-92%, depending on the substituents and reaction conditions (,).Cyclocondensation Step:

Brominated enaminones (5a–b ) are reacted with thiourea sulfate in acidic conditions to produce halogenated pyrimidines (6a–d ) in yields of 62-65%. These intermediates serve as alkylating agents for subsequent reactions.Final Alkylation:

The pyrimidine intermediates are then reacted with pyrimidin-2(1H)-ones under reflux in acetonitrile, with yields varying from 23% to 87%. The best yields (~87%) are obtained using iodinated derivatives (6c ) under reflux conditions, highlighting the importance of leaving group nature and reaction parameters.

Data Summary Table

| Method | Key Reagents | Solvent | Temperature | Reaction Time | Typical Yield | Notes |

|---|---|---|---|---|---|---|

| Direct Alkylation | 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidines + pyrimidin-2(1H)-one | Acetonitrile | Reflux (~80°C) | 1 hour | 86-98% | High yields, straightforward, selective |

| Cyclocondensation + Alkylation | Enol ethers, trifluoroacetic anhydride, urea, halogenated enaminones | Various | Reflux (~80°C) | 16-48 hours | 23-87% | Multi-step, less efficient but versatile |

Research Findings and Notes

Selectivity:

The direct alkylation method demonstrates high chemoselectivity for the O-position, avoiding N-alkylation, which is a common challenge in pyrimidine chemistry ().Reaction Optimization:

The nature of the leaving group significantly influences yield; iodides outperform chlorides and bromides due to better leaving group ability (,).Structural Confirmation:

Products are confirmed via single-crystal X-ray diffraction and two-dimensional NMR, ensuring the regioselectivity and purity of the synthesized compounds (,).Limitations and Challenges: The cyclocondensation approach often results in lower yields due to side reactions and the complex multi-step nature, whereas direct alkylation offers a more efficient route for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2(1h)-one undergoes various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Formation of 4-(3-Hydroxyphenyl)-6-(trifluoromethyl)pyrimidin-2(1h)-one.

Reduction: Formation of 4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidine.

Substitution: Formation of 4-(3-Methoxyphenyl)-6-(substituted)pyrimidin-2(1h)-one.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including 4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines.

- Mechanism of Action : The trifluoromethyl group enhances lipophilicity, potentially improving the compound's interaction with biological targets involved in cancer progression.

- Case Study : In a study evaluating novel trifluoromethyl pyrimidine derivatives, several compounds demonstrated significant anticancer activity against prostate cancer (PC3) and lung cancer (A549) cell lines at concentrations as low as 5 μg/ml, although they were less potent than doxorubicin .

Antifungal Properties

The compound has shown promising antifungal activities against various pathogens.

- Bioassay Results : In vitro tests revealed that certain derivatives exhibited strong antifungal effects against Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates comparable to established fungicides .

| Compound | Target Pathogen | Inhibition Rate (%) |

|---|---|---|

| 5b | B. cinerea | 96.76 |

| 5j | B. cinerea | 96.84 |

| 5v | S. sclerotiorum | 82.73 |

Insecticidal Activity

The insecticidal properties of the compound have also been explored.

- Findings : Compounds derived from this structure demonstrated moderate insecticidal activity against pests such as Mythimna separata and Spodoptera frugiperda, although effectiveness was lower than that of commercial insecticides like chlorantraniliprole .

Agricultural Applications

Due to its antifungal and insecticidal properties, 4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one has potential applications in agriculture as a pesticide or fungicide. The ability to inhibit fungal growth and insect development suggests it could be developed into a biopesticide formulation.

Material Science Applications

The unique structure of this compound allows for exploration in material science, particularly in the development of new polymers or coatings that require specific chemical properties such as enhanced stability or resistance to environmental factors.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2(1h)-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The methoxyphenyl group can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Properties of Selected Pyrimidin-2(1H)-one Derivatives

*Estimated based on structural analogs.

- 3-Nitrophenyl (5M) and 3-methoxyphenyl substituents differ in electronic nature: NO₂ is strongly electron-withdrawing, while OCH₃ is electron-donating, affecting charge distribution and hydrogen-bonding capacity .

Lipophilicity (Log P) :

Structural and Functional Contrasts

- Positional Isomerism: 2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one (CAS: 175354-56-0) places the methoxy group on the pyrimidinone ring rather than a phenyl substituent, reducing steric hindrance but limiting π-π stacking interactions .

Saturated vs. Unsaturated Cores :

- 5-Benzoyl-6-(4-fluorophenyl)-4-hydroxy-4-CF₃-tetrahydropyrimidin-2(1H)-one (CAS: 483967-88-0) features a saturated ring, enhancing conformational flexibility but reducing aromaticity compared to the target compound .

Biological Activity

Introduction

4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one, a pyrimidine derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes current findings on its biological activity, including data from various studies, and presents a comprehensive overview of its pharmacological properties.

- Molecular Formula : C12H9F3N2O

- Molecular Weight : 270.21 g/mol

- CAS Number : 1225573-88-5

- IUPAC Name : 4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

-

Mechanism of Action :

- The compound was found to induce apoptosis in cancer cells by enhancing caspase-3 activity, indicating its role as an apoptosis-inducing agent at concentrations as low as 1.0 μM .

- Cell cycle analysis revealed that it could effectively halt the cell cycle progression in treated cells, further substantiating its potential as an anticancer agent .

- Case Studies :

Anti-inflammatory Activity

The anti-inflammatory properties of the compound have also been investigated, particularly regarding its inhibitory effects on cyclooxygenase (COX) enzymes.

- Inhibition of COX Enzymes :

- Experimental Findings :

Data Summary

| Activity Type | Target Cells | Concentration Range | Key Findings |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 1.0 - 20 μM | Induces apoptosis; inhibits microtubule assembly |

| Anti-inflammatory | COX enzymes | 19.45 - 42.1 μM | Inhibits COX-1 and COX-2 activities |

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one?

Answer:

The compound is typically synthesized via one-pot multicomponent reactions (MCRs) or microwave-assisted protocols. For example:

- Microwave-assisted synthesis : A mixture of substituted acetophenones, aldehydes, urea, and a catalyst (e.g., silicated fluoroboric acid) is irradiated under microwave conditions (10 min, 60–80°C), yielding the target compound with high efficiency (88% yield) .

- Solvent optimization : Ethyl acetate/hexane gradients in column chromatography are critical for purification, with reaction conditions adjusted to minimize side products .

Basic: What spectroscopic techniques are used for structural characterization, and how are they interpreted?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Assignments of aromatic protons (δ 7.2–8.7 ppm) and carbonyl carbons (δ 164–165 ppm) confirm the pyrimidinone core .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 255.5) validate the molecular formula .

- IR spectroscopy : Stretching frequencies for C=O (~1680 cm⁻¹) and C-F (~1150 cm⁻¹) bonds confirm functional groups .

Advanced: How can spectral data contradictions be resolved during structural elucidation?

Answer:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton and proton-carbon couplings .

- Computational validation : Density Functional Theory (DFT)-predicted chemical shifts can cross-validate experimental NMR data .

- X-ray crystallography : Absolute configuration confirmation, as demonstrated for related pyrimidinone derivatives (e.g., single-crystal studies with R factor = 0.055) .

Basic: What in vitro assays are used for preliminary antitumor activity screening?

Answer:

- MTT/Proliferation assays : Cell viability is quantified using colorimetric methods (e.g., absorbance at 570 nm) .

- Dose-response curves : IC₅₀ values are calculated using software like GraphPad Prism .

- Selectivity testing : Cancer cell lines (e.g., MiaPaca-2) are compared to non-cancerous models to assess specificity .

Advanced: How are in vivo antitumor studies designed to evaluate efficacy and safety?

Answer:

- Animal models : Ehrlich ascites carcinoma (EAC) or Sarcoma-180 in Swiss albino mice (18–23 g), with tumor cells (1×10⁷ cells/mL) injected intraperitoneally .

- Dosing regimens : Test compounds (e.g., 20–30 mg/kg) are administered alongside controls (e.g., 5-fluorouracil) for 13 days. Tumor weight and inhibition rates (%) are measured post-euthanasia .

- Toxicity endpoints : Hematological (e.g., RBC/WBC counts) and biochemical (e.g., liver/kidney markers) analyses ensure safety .

Advanced: What mechanistic assays elucidate the compound’s apoptotic activity?

Answer:

- Mitochondrial membrane potential (MMP) assays : JC-1 staining detects MMP loss, an early apoptotic indicator .

- Cell cycle analysis : Flow cytometry identifies G0/G1 arrest (e.g., 30.33% apoptosis at 20 μM) .

- DAPI staining : Nuclear condensation/fragmentation visualized via fluorescence microscopy confirms apoptosis .

Advanced: How can computational docking resolve discrepancies between in silico predictions and experimental results?

Answer:

- Molecular docking (MOE/Maestro) : Binding energies (e.g., ΔG = -8.65 kcal/mol for 7EL1 protein) predict target affinity. Discrepancies arise from solvent effects or protein flexibility .

- MD simulations : Post-docking molecular dynamics (100 ns) assess binding stability under physiological conditions .

- Free energy calculations (MM/GBSA) : Improve correlation between docking scores and experimental IC₅₀ values .

Advanced: How are acute toxicity studies conducted to balance efficacy and safety?

Answer:

- OECD guidelines : Dose escalation in Sprague-Dawley rats (e.g., 20–100 mg/kg) identifies LD₅₀ and NOAEL (No Observed Adverse Effect Level) .

- Behavioral monitoring : Clinical signs (e.g., lethargy, convulsions) are recorded for 14 days post-administration .

- Histopathology : Organ-specific toxicity (e.g., liver necrosis) is assessed via H&E staining .

Advanced: How should researchers address contradictions between in vitro and in vivo efficacy data?

Answer:

- Pharmacokinetic profiling : Assess bioavailability (e.g., plasma concentration-time curves) to explain poor in vivo translation .

- Metabolite identification : LC-MS/MS detects active/inactive metabolites that modulate efficacy .

- Tumor microenvironment models : 3D co-cultures or patient-derived xenografts (PDX) better replicate in vivo complexity .

Basic: What safety protocols are critical during synthesis and handling?

Answer:

- Waste disposal : Segregate halogenated waste for professional treatment to avoid environmental contamination .

- PPE : Use nitrile gloves, goggles, and fume hoods to prevent inhalation/contact (H303+H313+H333) .

- Emergency protocols : Neutralize acid spills with sodium bicarbonate; rinse exposed skin with water for 15 minutes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.